N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Description
N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential and SAR Analysis
One study discusses the synthesis and pharmacological evaluation of a series of novel compounds with potential antipsychotic profiles, which, like the compound , involves complex chemical structures not interacting with dopamine receptors, suggesting a unique mechanism of action. The structure-activity relationship (SAR) analysis of these compounds indicated that specific substituents and structural modifications could influence their biological activity, providing a framework for designing new therapeutic agents with minimized side effects (Wise et al., 1987).
Radioligand Development for Clinical Studies
Another relevant study involves the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential ligand for imaging histamine H3 receptors, labeled with 18F for PET studies. This research highlights the process of developing radioligands for clinical imaging, which could be applicable to compounds like "N-allyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide" for diagnostic or therapeutic monitoring purposes (Iwata et al., 2000).
Glycosidic Derivatives and Ligand Development
Research on glycosidic derivatives of 2-acetamido-2-deoxy-d-galactopyranose for use as ligands in affinity chromatography demonstrates the versatility of complex organic compounds in biochemical applications, such as in the separation and purification of biomolecules. This study might provide insights into how the chemical functionalities in "this compound" can be leveraged for similar applications (Nashed, 1983).
Properties
IUPAC Name |
2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-7-20-16(25)10-23-15(11-24)9-22-18(23)27-12-17(26)21-8-13-3-5-14(19)6-4-13/h2-6,9,24H,1,7-8,10-12H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDKWHTXYHYQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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